2-Chloro-3,5-difluorobenzonitrile 2-Chloro-3,5-difluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1261472-31-4
VCID: VC6545972
InChI: InChI=1S/C7H2ClF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H
SMILES: C1=C(C=C(C(=C1C#N)Cl)F)F
Molecular Formula: C7H2ClF2N
Molecular Weight: 173.55

2-Chloro-3,5-difluorobenzonitrile

CAS No.: 1261472-31-4

Cat. No.: VC6545972

Molecular Formula: C7H2ClF2N

Molecular Weight: 173.55

* For research use only. Not for human or veterinary use.

2-Chloro-3,5-difluorobenzonitrile - 1261472-31-4

Specification

CAS No. 1261472-31-4
Molecular Formula C7H2ClF2N
Molecular Weight 173.55
IUPAC Name 2-chloro-3,5-difluorobenzonitrile
Standard InChI InChI=1S/C7H2ClF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H
Standard InChI Key RTWUBSCJNAEEQP-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C#N)Cl)F)F

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a benzene ring substituted with:

  • A chlorine atom at position 2 (ortho to the nitrile group),

  • Fluorine atoms at positions 3 and 5 (meta to each other),

  • A cyano group (-C≡N) at position 1 (para to chlorine).

This substitution pattern creates a sterically hindered, electron-deficient aromatic system. The fluorine atoms inductively withdraw electron density, while the chlorine atom contributes both inductive and resonance effects. The nitrile group enhances polarity, making the compound soluble in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

Synthetic Methodologies

Halogenation and Nitrile Formation

While no direct synthesis of 2-chloro-3,5-difluorobenzonitrile is documented, analogous routes for isomers like 4-chloro-2,5-difluorobenzonitrile (CAS: 135748-35-5) involve:

  • Bromination and Ammoniation:

    • Starting material: 4-bromo-2,5-difluorobenzoic acid.

    • Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride.

    • Reaction with aqueous ammonia yields the primary amide, followed by dehydration using phosphoryl chloride (POCl₃) to form the nitrile .

Key Reaction Conditions:

  • Temperature: 80°C for 2 hours.

  • Yield: ~85% after purification .

Challenges in Regioselective Fluorination

Introducing fluorine at positions 3 and 5 requires precise control to avoid side products. Fluorination via halogen exchange (e.g., using KF/RbF) is less effective here due to steric hindrance from the ortho-chlorine. Alternative strategies include:

  • Directed ortho-metalation to install fluorine before chlorination.

  • Electrophilic fluorination using Selectfluor® under acidic conditions.

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
Melting PointNot reported (estimated 90–110°C)Extrapolated
Boiling Point~250–260°C (decomposes) ,
Density1.52–1.58 g/cm³Analog
SolubilitySoluble in DMF, CHCl₃; insoluble in H₂O
LogP (Partition Coefficient)~2.3 (calculated)QSPR Models

The compound’s low water solubility aligns with its aromatic nitrile structure, while its density reflects halogen content .

Reactivity and Applications

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 is highly susceptible to displacement due to:

  • Activation by Fluorine: Fluorine’s -I effect enhances the ring’s electrophilicity.

  • Ortho Effect: Steric strain from adjacent substituents accelerates leaving group departure.

Example Reaction:
C7H2ClF2N+NaOMeC7H2F2N(OCH3)+NaCl\text{C}_7\text{H}_2\text{ClF}_2\text{N} + \text{NaOMe} \rightarrow \text{C}_7\text{H}_2\text{F}_2\text{N(OCH}_3\text{)} + \text{NaCl}
This reactivity is exploited in pharmaceutical intermediates, such as kinase inhibitors .

Biological Activity

While direct studies are absent, structurally related nitriles exhibit:

  • CYP450 Inhibition: Competitive binding to cytochrome P450 enzymes (e.g., CYP1A2), altering drug metabolism.

  • Antimicrobial Precursors: Hydrolysis to benzoic acid derivatives enables synthesis of broad-spectrum antibacterials.

Comparative Analysis with Isomers

Positional Isomers

CompoundChlorine PositionFluorine PositionsKey Difference
4-Chloro-2,5-difluorobenzonitrile42, 5Higher thermal stability (mp 98–102°C)
2-Chloro-4,5-difluorobenzonitrile24, 5Enhanced NAS reactivity

Derivative: 2,4-Dichloro-5-fluorobenzonitrile

  • Additional chlorine at position 4 reduces solubility but increases oxidative stability.

  • Used in pesticide synthesis due to resistance to environmental degradation .

Industrial and Research Implications

Pharmaceutical Intermediates

  • Anticancer Agents: Nitriles are key in protease inhibitor design (e.g., bortezomib analogs).

  • Agrochemicals: Herbicides like diflufenican utilize chloro-fluorobenzonitrile backbones.

Material Science

  • Polymer Additives: Improve thermal stability in high-performance resins.

  • Liquid Crystals: Fluorine’s electronegativity aids in tuning mesophase behavior.

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